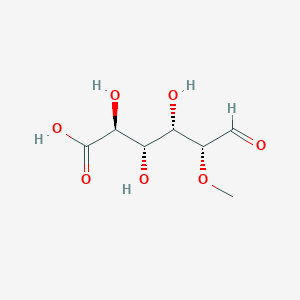

2-O-Methyl-D-glucuronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-O-Methyl-D-glucuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions

2-O-Methyl-D-glucuronic acid is involved in various enzymatic processes, particularly those related to polysaccharide metabolism. It can serve as a substrate for specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. For instance, research has demonstrated that this compound can be utilized by certain bacteria for xylan degradation, where it contributes to the structural diversity of hemicellulose in plant cell walls .

Drug Metabolism

The compound plays a significant role in drug metabolism through glucuronidation—a process where glucuronic acids are conjugated to drugs or xenobiotics to enhance their solubility and facilitate excretion. The introduction of a methyl group at the 2-position may influence the efficiency of this conjugation process. Studies suggest that derivatives like this compound can modulate the activity of UDP-glucuronosyltransferases, enzymes responsible for catalyzing glucuronidation reactions . This modulation can impact the pharmacokinetics of drugs, potentially leading to variations in therapeutic efficacy and safety profiles.

Potential Therapeutic Uses

Emerging research indicates that this compound may have potential therapeutic applications due to its structural similarity to naturally occurring compounds involved in human metabolism. Its derivatives are being investigated for their ability to enhance drug delivery systems or act as prodrugs that release active pharmaceutical ingredients upon metabolic conversion . Furthermore, studies on polysaccharides containing this compound suggest possible immunomodulatory effects, which could be harnessed in developing new treatments for inflammatory diseases.

Case Study 1: Polysaccharide Hydrolysis

In a study involving Porphyridium cruentum, a unicellular red alga, researchers performed acid hydrolysis on extracellular polysaccharides to isolate this compound along with other aldobiuronic acids. The characterization was achieved through chromatographic techniques and mass spectrometry, confirming the compound's identity and its role in algal polysaccharide structure .

Case Study 2: Drug Metabolism Assessment

A pharmacological study examined the effects of this compound on the metabolism of common drugs such as acetaminophen and morphine. The findings indicated that this compound could influence glucuronidation rates, thereby affecting drug clearance from the body and highlighting its importance in personalized medicine approaches .

Eigenschaften

CAS-Nummer |

59894-02-9 |

|---|---|

Molekularformel |

C7H12O7 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-methoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 |

InChI-Schlüssel |

HCQISUFWFYMWKK-FSIIMWSLSA-N |

SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Isomerische SMILES |

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

Kanonische SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Synonyme |

2-O-methyl-D-glucuronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.